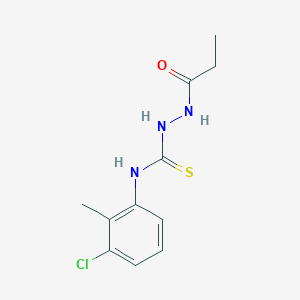
N-(3-chloro-2-methylphenyl)-2-propionylhydrazinecarbothioamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-propionylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H14ClN3OS and its molecular weight is 271.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.0546109 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Sensing
N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide, a related compound, has been explored as a fluorescent sensor for detecting Fe(III) in aqueous solutions. This probe exhibits selective sensitivity for Fe(III) against various other cations, demonstrating potential in biological and environmental applications (Marenco et al., 2012).
Corrosion Inhibition
Thiosemicarbazides, including derivatives of hydrazinecarbothioamide, have been studied as corrosion inhibitors for mild steel in acidic mediums. Their efficacy, evaluated through gravimetric and gasometric methods, supports their potential in industrial applications (Ebenso et al., 2010).
Anticonvulsant Agents
Benzothiazole derivatives with a carbothioamido pharmacophore, including hydrazinecarbothioamides, have been synthesized and evaluated as anticonvulsant agents. In vivo studies and in silico drug-likeness parameters suggest their promise as lead compounds in pharmaceutical research (Amir et al., 2011).
Electrochemical Sensing
Carbon paste electrodes modified with hydrazinecarbothioamide derivatives have been developed for the selective determination of epinephrine. These electrodes demonstrate high sensitivity and selectivity, useful in biochemical sensing applications (Beitollahi et al., 2008).
Antioxidant Activity
New compounds from the hydrazinecarbothioamide class, including those with 1,2,4-triazole structures, have been synthesized and evaluated for antioxidant activity. Certain derivatives exhibit significant antioxidant properties, which could be relevant in pharmacological research (Bărbuceanu et al., 2014).
Antimicrobial Activity
Novel thiosemicarbazone compounds and their metal complexes have been synthesized and assessed for their antimicrobial properties. These studies indicate the potential of these compounds in developing new antimicrobial agents (AlJahdali, 2013).
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(propanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c1-3-10(16)14-15-11(17)13-9-6-4-5-8(12)7(9)2/h4-6H,3H2,1-2H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZQEPTZRSRURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=C(C(=CC=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)

![N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B4579803.png)
![N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4579809.png)

![N-[3-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B4579845.png)
![[3-(2-Methoxyphenyl)-4-oxochromen-7-yl] 3,6-dichloro-2-methoxybenzoate](/img/structure/B4579858.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4579862.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)
![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)
![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)
![2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)
